molecular formula C8H4BrF2N B130468 2-(4-Bromo-2,6-difluorophenyl)acetonitrile CAS No. 537033-52-6

2-(4-Bromo-2,6-difluorophenyl)acetonitrile

Cat. No.: B130468
CAS No.: 537033-52-6
M. Wt: 232.02 g/mol
InChI Key: LAQFPQSYKMWFAW-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N. It is characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with an acetonitrile group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile typically involves the reaction of 4-bromo-2,6-difluorobenzyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with a nitrile group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized products.

    Reduction: Primary amines.

Scientific Research Applications

2-(4-Bromo-2,6-difluorophenyl)acetonitrile is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile depends on its specific application. In general, the compound can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality .

Comparison with Similar Compounds

  • 4-Bromo-2,6-difluorobenzyl cyanide
  • 2,6-Difluoro-4-bromobenzyl cyanide
  • 4-Bromo-2,6-difluorophenylamine

Comparison: 2-(4-Bromo-2,6-difluorophenyl)acetonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of electronic and steric properties, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQFPQSYKMWFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378361
Record name 2-(4-bromo-2,6-difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537033-52-6
Record name 2-(4-bromo-2,6-difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-(bromomethyl)-1,3-difluorobenzene (1.6 g, 5.60 mmol) in DMF (20 mL) was added KCN (0.401 g, 6.16 mmol). The resulting mixture was stirred at 25° C. for 16 h. The mixture was dissolved in H2O (50 mL) and extracted by EA (50 mL). The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by silica column chromatography (PE/EA=3/1) to yield a white solid of 2-(4-bromo-2,6-difluorophenyl)acetonitrile (1.1 g, 2.57 mmol, 45.9% yield): 1H NMR (400 MHz, CD3OD) δ 7.39-7.36 (m, 2H), 3.89 (s, 2H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.401 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of potassium cyanide (0.55 g, 8.4 mmol) in dimethyl sulfoxide (10 mL) at 23° C. was slowly added 5-bromo-2-(bromomethyl)-1,3-difluorobenzene (2 g, 7.0 mmol), and the reaction mixture was stirred for 3 h. The reaction mixture was poured into saturated aqueous sodium chloride (100 mL) and was extracted with ether (3×100 mL). The combined organic layers were washed with saturated aq sodium chloride (3×50 mL), dried over anhydrous sodium sulfate, and concentrated to dryness. Purification of the residue by flash chromatography (0-100% ethyl acetate/hexanes) afforded the title product (0.84 g, 52%). 1H NMR (400 MHz, DMSO-d6) δ ppm 4.04 (s, 2 H) 7.60-7.62 (m, 1 H) 7.62-7.65 (m, 1 H).
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
52%

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